molecular formula C18H12FN3OS B2952671 7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105227-13-1

7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2952671
CAS No.: 1105227-13-1
M. Wt: 337.37
InChI Key: NWPYZOLDDXLQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidin-4-one scaffold, a core structure recognized for its wide range of biological activities and significance in medicinal chemistry . The compound features a 3-fluorophenyl moiety at the 7-position and a pyridin-2-ylmethyl group at the 3-position, a substitution pattern that is of high interest in modern drug discovery research. While specific biological data for this precise compound is not fully established in the public domain, its structural framework provides strong indications of its potential research applications. The thieno[3,2-d]pyrimidine core is a privileged structure in pharmacology, known to interact with various enzymatic targets . Furthermore, the 2-pyridylmethylamine side chain has been identified in recent studies as an optimal substituent for enhancing the potency of related heterocyclic compounds against mycobacterial targets, highlighting its value in the development of novel anti-tuberculosis agents . This combination of features makes this compound a promising candidate for hit-to-lead optimization campaigns, particularly in infectious disease and oncology research. It is supplied for research purposes as a high-purity compound to support investigations into structure-activity relationships (SAR), mechanism of action studies, and high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-5-3-4-12(8-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-6-1-2-7-20-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPYZOLDDXLQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12FN3OS. Its structure includes:

  • Thieno[3,2-d]pyrimidine core : A bicyclic structure that provides a scaffold for biological activity.
  • 3-Fluorophenyl group : Enhances electronic properties and may influence interactions with biological targets.
  • Pyridin-2-ylmethyl group : Contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cancer research. It has shown promise as an inhibitor of various protein kinases, particularly those involved in cancer cell proliferation.

  • EGFR Inhibition : The compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies have demonstrated that it can effectively inhibit EGFR kinase activity, suggesting its potential as an anticancer agent .
  • Antitumor Activity : The compound has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, compounds derived from similar thienopyrimidine structures have demonstrated low IC50 values (e.g., 0.55 μM against SU-DHL-6 cells), indicating potent antitumor activity .

Table 1: Biological Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
SU-DHL-60.55EGFR inhibition
WSU-DLCL-20.95EGFR inhibition
K5621.68EGFR inhibition
HEK293T15.09Low toxicity

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the compound's effect on various cancer cell lines, including NCI-H1975 and A549. The results indicated a substantial reduction in cell viability at concentrations correlating with EGFR inhibition .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thienopyrimidine derivatives revealed that specific modifications to the core structure could enhance potency against targeted kinases while maintaining selectivity .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of thieno[3,2-d]pyrimidinones are highly dependent on substitutions at positions 3 and 5. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 3) Substituents (Position 7) Melting Point (°C) Biological Activity References
7-(3-Fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one Pyridin-2-ylmethyl 3-Fluorophenyl Not reported Not reported
3-(4-Chlorophenyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl 3-Fluorophenyl Not reported Not reported (MW: 356.80)
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one H (unsubstituted) 3-Fluorophenyl Not reported Core structure for further derivatization
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) H 3-Methoxyphenyl (position 6) 241–243 Anticancer potential (hypothesized)
3-Methyl-2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one (28e) Methyl Cyclopentylamino (position 2) Not reported PDE7 inhibitor (IC₅₀: single-digit nM)
7-Benzyl-3-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]thieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl Benzyl (tetrahydropyridine-fused) Not reported Crystallographically characterized

Key Observations

Role of 7-Position Substitution: The 3-fluorophenyl group at position 7 is shared with the compound in . Fluorine’s electron-withdrawing nature may enhance metabolic stability and influence binding affinity in biological targets.

Impact of 3-Position Substitution: The pyridin-2-ylmethyl group in the target compound provides a heteroaromatic system, which may improve solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl in ). Methyl or cyclopentylamino groups (e.g., ) at position 3 have been linked to enhanced enzyme inhibition (e.g., PDE7), suggesting that steric and electronic tuning at this position is critical for activity.

Melting Point Trends :

  • Methoxy-substituted derivatives (e.g., 12a in ) exhibit higher melting points (241–243°C) due to increased crystallinity from polar groups.
  • Hydrophobic substituents (e.g., benzyl in ) may reduce melting points, though data gaps limit direct comparisons.

Biological Activity: While the target compound’s activity is unreported, analogs with cyclopentylamino () or piperazinyl () groups show potent enzyme inhibition, highlighting the importance of nitrogen-containing substituents.

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